3-Oxomarrubiin

説明

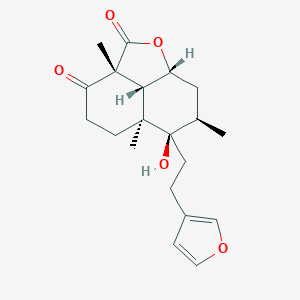

3-Oxomarrubiin is a derivative of marrubiin, a labdane diterpene γ-lactone isolated from Lamiaceae species such as Marrubium vulgare (white horehound). Marrubiin itself is characterized by a 15,16-epoxy-6β,9-dihydroxy-8βH-labda-13(16),14-dien-19-oic acid γ-lactone structure .

特性

CAS番号 |

19898-90-9 |

|---|---|

分子式 |

C20H26O5 |

分子量 |

346.4 g/mol |

IUPAC名 |

(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione |

InChI |

InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1 |

InChIキー |

NMTGXAKMAWZRIF-YCXIAQJUSA-N |

SMILES |

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |

異性体SMILES |

C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C |

正規SMILES |

CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Peregrinin can be synthesized through the hydrogenation of its precursor compound in ethyl acetate over palladium . This process yields a tetrahydro derivative of peregrinin, which is more stable and easier to study .

Industrial Production Methods

There is limited information available on the industrial production methods of peregrinin. the extraction of peregrinin from Marrubium peregrinum L. involves exhaustive extraction with petroleum ether, followed by chromatographic separation .

化学反応の分析

Types of Reactions

Peregrinin undergoes various chemical reactions, including hydrogenation and decarboxylation . The hydrogenation of peregrinin in ethyl acetate over palladium results in the formation of its tetrahydro derivative .

Common Reagents and Conditions

Hydrogenation: Ethyl acetate and palladium are commonly used reagents for the hydrogenation of peregrinin.

Decarboxylation: This reaction is facilitated by the presence of specific acids obtained from the lactone form of peregrinin.

Major Products

The major products formed from the reactions of peregrinin include its tetrahydro derivative and other related diterpenoids .

科学的研究の応用

Chemistry: Peregrinin’s complex structure makes it an interesting subject for structural and stereochemical studies.

Medicine: There is limited information on the medicinal applications of peregrinin, but its structural complexity suggests potential pharmacological properties.

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Oxomarrubiin (inferred structure) with structurally related diterpenes, lactones, and derivatives from the evidence:

*Estimated based on marrubiin’s molecular weight (314.4) + oxo group addition (Δ ~14 g/mol).

Key Comparative Insights

Functional Group Influence on Properties

- This compound vs.

- 3-O-Methyltirotundin : The C-3 methyl ether group enhances lipophilicity, which may improve membrane permeability but reduce hydrogen-bonding capacity relative to this compound .

- 26-Nor-8-oxo-alpha-onocerin: The nor-diterpene skeleton and C-8 oxo group suggest distinct metabolic stability compared to this compound’s labdane backbone .

Structural Class Variations

- Labdane Diterpenes (e.g., marrubiin, tirotundin): Share a common bicyclic framework but differ in substituents.

- Lignans/Triterpenes (e.g., Gomisin M2, Broussonin C): These belong to distinct biosynthetic classes, with Gomisin M2’s tetrahydrofuran ring offering rigidity absent in labdane diterpenes .

Pharmacological Implications (Inferred)

While direct activity data for this compound are lacking, comparisons with analogs suggest:

- Antioxidant Activity : Hydroxyl-rich compounds like tirotundin may exhibit stronger free-radical scavenging than this compound .

- Bioavailability : Methylated analogs (e.g., 3-O-Methyltirotundin) likely have enhanced absorption over polar oxo derivatives .

- Target Specificity : The γ-lactone in marrubiin derivatives is critical for interactions with anti-inflammatory targets like NF-κB; modifications at C-3 could modulate this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。